T4-ATA (S-isomer) chemical structure and properties
T4-ATA (S-isomer) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
T4-ATA (S-isomer), with the IUPAC name (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid, is the S-enantiomer of T4-ATA, an acetylated derivative of the thyroid hormone thyroxine (T4).[1] As a derivative of a crucial endocrine messenger, T4-ATA (S-isomer) is of significant interest in the fields of endocrinology, drug discovery, and molecular biology. This technical guide provides a detailed overview of its chemical structure, properties, and known biological context, with a focus on the underlying signaling pathways and experimental methodologies relevant to its study. While specific research on the T4-ATA (S-isomer) is limited, this guide draws upon the extensive knowledge of its parent compound, thyroxine, and general principles of thyroid hormone action to provide a comprehensive resource.
Chemical Structure and Properties
The chemical identity and key physicochemical properties of T4-ATA (S-isomer) are summarized in the tables below. This data is essential for its handling, formulation, and use in experimental settings.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [1] |
| CAS Number | 2448470-97-9 | [2] |
| Molecular Formula | C19H15I4NO6S | [2] |
| Molecular Weight | 893.01 g/mol | [2] |
| SMILES | CC(=O)SCC(=O)N--INVALID-LINK--CC1=CC(I)=C(OC2=CC(I)=C(O)C(I)=C2)C(I)=C1 | |
| Appearance | White to off-white solid |
| Property | Value | Experimental Conditions | Source |
| Solubility in DMSO | 100 mg/mL (111.98 mM) | Requires sonication | |
| Storage (Solid) | -20°C, sealed, away from moisture | ||
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | Sealed, away from moisture |
Synthesis and Characterization
General Experimental Protocol: Chiral HPLC Separation of Thyroxine Enantiomers
This protocol is a generalized procedure for the separation of thyroxine enantiomers and may serve as a starting point for the development of a specific method for T4-ATA isomers.
Instrumentation:
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High-Performance Liquid Chromatograph
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UV Detector
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Chiral Stationary Phase Column (e.g., teicoplanin-based) or a standard silica column with a chiral mobile phase.
Materials:
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Copper(II) acetate
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L-proline (for chiral mobile phase)
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Triethylamine (TEA)
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T4-ATA racemic mixture
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T4-ATA (S-isomer) standard (if available)
Mobile Phase Preparation (Example with Chiral Additive):
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Prepare a stock solution of 0.1 mM copper(II) acetate and 0.2 mM L-proline in water.
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The mobile phase can be a mixture of acetonitrile and the aqueous chiral additive solution (e.g., 35:65 v/v).
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Adjust the pH to approximately 5.4 with triethylamine.
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Filter and degas the mobile phase before use.
Chromatographic Conditions (Example):
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Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: As prepared above.
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Flow Rate: 1.0 mL/min
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Temperature: 40°C
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Detection: UV at 225 nm
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Injection Volume: 10 µL
Procedure:
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Dissolve the T4-ATA racemic mixture and the S-isomer standard in a suitable solvent (e.g., DMSO, methanol).
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Inject the standard to determine the retention time of the S-isomer.
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Inject the racemic mixture to observe the separation of the two enantiomers.
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The elution order may be reversed by using D-proline in the mobile phase.
Biological Activity and Signaling Pathways
Thyroid hormones exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. These receptors act as ligand-inducible transcription factors that regulate the expression of a vast array of target genes involved in development, metabolism, and cellular proliferation. The binding of the active thyroid hormone, triiodothyronine (T3), which is primarily formed from the deiodination of T4, to TRs leads to a conformational change in the receptor, dissociation of corepressors, and recruitment of coactivators, ultimately modulating gene transcription.
While specific studies on the signaling pathways modulated by T4-ATA (S-isomer) are not available, it is hypothesized to interact with the same cellular machinery as T4 and T3. The acetylated modifications may alter its binding affinity for TRs, transport across cell membranes, and metabolism, thereby potentially modulating the downstream signaling cascade.
Thyroid Hormone Genomic Signaling Pathway
Caption: Genomic signaling pathway of thyroid hormones.
Non-Genomic Signaling Pathway
In addition to the classical nuclear receptor-mediated pathways, thyroid hormones can also elicit rapid, non-genomic effects. These are often initiated at the plasma membrane and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These non-genomic actions can, in turn, influence genomic events.
Caption: Non-genomic signaling pathway of thyroid hormones.
Experimental Protocols
Detailed experimental protocols specifically designed for T4-ATA (S-isomer) are scarce. The following are generalized protocols for assays commonly used to study thyroid hormone receptor modulators. These would require optimization for T4-ATA (S-isomer).
Experimental Workflow: Investigating a Novel Thyroid Hormone Receptor Modulator
Caption: A logical workflow for investigating a novel TR modulator.
1. Thyroid Hormone Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of T4-ATA (S-isomer) for TRα and TRβ.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-T3) from the thyroid hormone receptor.
Materials:
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Recombinant human TRα and TRβ ligand-binding domains (LBDs)
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[¹²⁵I]-T3 (radioligand)
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Unlabeled T3 (for standard curve)
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T4-ATA (S-isomer)
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Assay buffer (e.g., 20 mM Tris-HCl pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)
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Filter plates (e.g., 96-well glass fiber)
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Scintillation fluid and counter
Procedure:
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Prepare a dilution series of unlabeled T3 and T4-ATA (S-isomer) in assay buffer.
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In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-T3 (typically at its Kd), and the diluted unlabeled T3 or T4-ATA (S-isomer).
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Add the TRα or TRβ LBD to initiate the binding reaction.
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Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
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Following incubation, rapidly filter the contents of each well through the pre-wetted filter plate to separate bound from free radioligand.
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Wash the filters several times with ice-cold assay buffer.
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Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
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Calculate the concentration of T4-ATA (S-isomer) that inhibits 50% of the specific binding of [¹²⁵I]-T3 (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.
2. Cell-Based Reporter Gene Assay
Objective: To assess the functional activity (agonist or antagonist) of T4-ATA (S-isomer) on thyroid hormone receptors in a cellular context.
Principle: This assay utilizes a host cell line (e.g., HEK293 or GH3) engineered to express a thyroid hormone receptor and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
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TR-reporter cell line (e.g., expressing TRα or TRβ and a TRE-luciferase construct)
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Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous hormones)
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T3 (as a reference agonist)
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T4-ATA (S-isomer)
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96-well cell culture plates
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Luciferase assay reagent
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Luminometer
Procedure:
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Seed the TR-reporter cells in a 96-well plate and allow them to attach overnight.
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Prepare a dilution series of T3 and T4-ATA (S-isomer) in serum-free medium.
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Replace the culture medium with the medium containing the test compounds.
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For antagonist testing, co-treat cells with a fixed concentration of T3 (e.g., its EC50) and a dilution series of the test compound.
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Incubate the cells for 18-24 hours.
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Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
T4-ATA (S-isomer) represents an interesting molecule for the study of thyroid hormone action. While specific data on this particular isomer is limited, the extensive knowledge of thyroid hormone biology provides a solid framework for its investigation. The protocols and pathways described in this guide are intended to serve as a starting point for researchers to design and execute experiments aimed at elucidating the specific chemical and biological properties of T4-ATA (S-isomer). Further research is warranted to fully understand its potential as a modulator of thyroid hormone signaling and its therapeutic implications.
